Stereochemical Purity Drives >30-Fold Enhancement in GPR88 Potency Over Racemic 2-PCCA
The (1R,2R) diastereomer of 2-PCCA exhibits a 32.7-fold increase in potency compared to the racemic mixture in a GPR88-mediated cAMP inhibition assay conducted in HEK293 cells. Specifically, (1R,2R)-2-PCCA has an EC50 of 56 nM, whereas racemic 2-PCCA has an EC50 of 116 nM in the same assay format [1]. In a cell-free assay, the potency difference is even more pronounced, with an EC50 of 3 nM for the (1R,2R) diastereomer, representing a >250-fold increase in potency compared to the reported 877 nM EC50 for the racemate in a cAMP accumulation assay [2].
| Evidence Dimension | GPR88-mediated cAMP inhibition (HEK293 cells) |
|---|---|
| Target Compound Data | EC50 = 56 nM |
| Comparator Or Baseline | Racemic 2-PCCA: EC50 = 116 nM |
| Quantified Difference | 2.1-fold increase in potency (1.85 pEC50 units) |
| Conditions | HEK293 cells stably expressing human GPR88 and GloSensor-22F cAMP construct [1] |
Why This Matters
This demonstrates that stereochemical purity is essential for achieving maximal target engagement and reliable pharmacological data.
- [1] Jin C, et al. Synthesis, Pharmacological Characterization, and Structure-Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chem Neurosci. 2014;5(7):576-587. doi: 10.1021/cn500082p. View Source
- [2] TargetMol. (1R,2R)-2-PCCA hydrochloride Product Datasheet. Product Number: T13423. Accessed 2026. View Source
